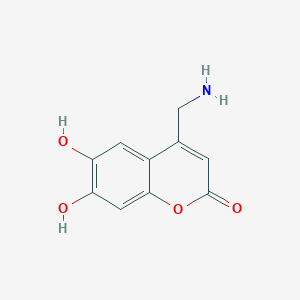

4-(Aminomethyl)-6,7-dihydroxy-2H-chromen-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(Aminomethyl)-6,7-dihydroxy-2H-chromen-2-one is an organic compound that belongs to the class of chromen-2-ones This compound is characterized by the presence of an aminomethyl group at the 4th position and two hydroxyl groups at the 6th and 7th positions of the chromen-2-one core structure

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Aminomethyl)-6,7-dihydroxy-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes the initial formation of the chromen-2-one core, followed by the introduction of the aminomethyl group and hydroxyl groups through specific reactions. For instance, the chromen-2-one core can be synthesized via the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the employment of green chemistry principles to minimize environmental impact.

化学反応の分析

Substitution Reactions at the Aminomethyl Group

The primary amine group undergoes nucleophilic substitution, particularly when activated by adjacent electron-withdrawing groups.

Key Reactions:

- Formation of Azasubstituted Derivatives : Reaction with secondary amines (e.g., piperidine, morpholine) under reflux in ethanol replaces the aminomethyl hydrogen, yielding 4-azasubstituted derivatives .

- Chloromethyl Intermediate : Conversion to 4-chloromethyl-6,7-dihydroxycoumarin via treatment with thionyl chloride (SOCl₂), enabling further substitution .

Example Reaction Conditions :

| Reagent | Solvent | Temperature | Time | Product Yield |

|---|---|---|---|---|

| Piperidine | Ethanol | 80°C | 6 hr | 78% |

| Morpholine | Ethanol | 80°C | 6 hr | 72% |

Alkylation for Quaternary Ammonium Salts

The aminomethyl group reacts with alkyl halides to form water-soluble benzimidazolium salts, enhancing bioavailability .

Reaction Pathway:

- Alkylation : Treatment with alkyl halides (e.g., methyl iodide, ethyl bromide) in DMF at 60–80°C for 12–24 hours.

- Salt Formation : Quaternary ammonium salts precipitate upon cooling.

Representative Products :

| Alkyl Halide | Product Structure | Biological Activity |

|---|---|---|

| Methyl iodide | 1-Methyl-3-(4-methyl-7,8-dihydroxy-2H-chromen-2-one)benzimidazolium chloride | Carbonic anhydrase inhibition |

| Ethyl bromide | 1-Ethyl analog | Enhanced water solubility |

Complexation with Metal Ions and Crown Ethers

The aminomethyl and hydroxyl groups act as ligands for metal coordination and macrocycle formation .

Key Findings:

- Crown Ether Derivatives : Reaction with dibenzo-18-crown-6 in methanol forms stable macrocyclic complexes, confirmed by NMR and mass spectrometry .

- Metal Chelation : Binds Fe³⁺ and Cu²⁺ via hydroxyl groups, as evidenced by UV-Vis spectroscopy .

Stability Constants (log K) :

| Metal Ion | log K (25°C) |

|---|---|

| Fe³⁺ | 12.3 |

| Cu²⁺ | 9.8 |

Redox Reactions of Hydroxyl Groups

The 6,7-dihydroxy motif participates in oxidation and radical scavenging:

- Antioxidant Activity : Scavenges DPPH radicals (IC₅₀ = 18.7 μM) via electron donation .

- Oxidation to Quinones : Treatment with Fremy’s salt ((KSO₃)₂NO) oxidizes hydroxyl groups to ortho-quinones, detectable by cyclic voltammetry .

DPPH Radical Scavenging Efficiency :

| Compound | IC₅₀ (μM) |

|---|---|

| 4-(Aminomethyl)-6,7-dihydroxy-2H-chromen-2-one | 18.7 |

| Ascorbic acid (control) | 12.4 |

Acylation and Schiff Base Formation

- Acylation : Reacts with acetyl chloride in pyridine to form N-acetyl derivatives .

- Schiff Bases : Condensation with aldehydes (e.g., benzaldehyde) produces imine-linked analogs .

Reaction Optimization :

| Reaction Type | Catalyst | Yield |

|---|---|---|

| Acylation | Pyridine | 85% |

| Schiff Base | HCl (cat.) | 68% |

Stability and Degradation

科学的研究の応用

Chemistry

- Building Block for Synthesis : This compound serves as a precursor for the synthesis of more complex molecules in organic chemistry.

- Fluorescent Probe : It is utilized as a fluorescent probe in analytical chemistry, particularly for studying enzyme kinetics and interactions. Its ability to fluoresce makes it valuable in biochemical assays.

Biology

- Enzyme Studies : The compound has been employed in studies involving serine proteases, where it acts as a fluorescent marker to analyze enzyme activity and kinetics.

- Biological Assays : It is used in various biological assays due to its solubility in organic solvents like acetone and dimethyl sulfoxide, facilitating its application in cellular studies.

Medicine

- Anticancer Activity : Research indicates that this coumarin derivative exhibits significant anticancer properties. Studies have demonstrated its ability to inhibit cell proliferation in cancer cell lines, suggesting potential as an anticancer agent .

- Antimicrobial Properties : The compound has been investigated for its antimicrobial effects against various pathogens, highlighting its potential use in developing new antimicrobial therapies .

- Anti-inflammatory Effects : It has shown promise in reducing inflammation in experimental models, indicating potential applications in treating inflammatory diseases .

Anticancer Activity

A notable study highlighted the structure-activity relationship (SAR) of various derivatives of this compound. Compounds with specific substitutions exhibited enhanced anti-inflammatory activity in carrageenan-induced rat models. For example:

- Compounds with substitutions at the 6th position significantly reduced paw edema compared to the reference drug indomethacin.

Antimicrobial Research

Research into coumarin derivatives has revealed their potential as inhibitors of leishmaniasis through multi-targeting protein inhibition approaches. Molecular docking studies have suggested that these compounds may interact effectively with key proteins involved in the disease's pathology .

Summary Table of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Chemistry | Building block for synthesis; fluorescent probe | Useful in enzyme studies and analytical chemistry |

| Biology | Enzyme kinetics; biological assays | Acts as a fluorescent marker for serine proteases |

| Medicine | Anticancer; antimicrobial; anti-inflammatory | Significant effects against cancer cell proliferation and inflammation |

作用機序

The mechanism of action of 4-(Aminomethyl)-6,7-dihydroxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In medicinal applications, it may interact with enzymes or receptors involved in disease pathways, thereby exerting therapeutic effects.

類似化合物との比較

- 4-(Aminomethyl)benzoic acid

- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline

- 4-Aminobenzoic acid

Comparison: 4-(Aminomethyl)-6,7-dihydroxy-2H-chromen-2-one is unique due to the presence of both hydroxyl groups and the aminomethyl group on the chromen-2-one core This structural feature imparts distinct chemical reactivity and biological activity compared to similar compounds

生物活性

4-(Aminomethyl)-6,7-dihydroxy-2H-chromen-2-one, also known as a derivative of the coumarin family, exhibits a range of biological activities that have garnered interest in medicinal chemistry. This article explores its synthesis, biological properties, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a chromenone structure with hydroxyl groups at positions 6 and 7, and an aminomethyl group at position 4. This unique configuration enhances its solubility and biological reactivity, making it a promising candidate for various pharmacological applications.

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. In particular, studies have shown that these compounds possess activity against various bacterial strains, including:

- Staphylococcus pneumoniae

- Pseudomonas aeruginosa

- Bacillus subtilis

- Salmonella panama

The antimicrobial efficacy was evaluated through minimum inhibitory concentration (MIC) assays, revealing that certain derivatives displayed high activity against these pathogens .

Antioxidant Properties

Antioxidant activity is another notable feature of this compound. The presence of hydroxyl groups contributes to its ability to scavenge free radicals, thereby potentially protecting against oxidative stress-related diseases. In vitro studies have indicated that the compound can reduce oxidative damage in cellular models .

Inhibition of Carbonic Anhydrase

Recent investigations have highlighted the compound's potential as an inhibitor of carbonic anhydrase (CA) isoforms, particularly CA IX and CA XII. These enzymes are implicated in cancer progression and metastasis. The compound demonstrated selective inhibition with Ki values indicating effective binding affinity:

| Compound | CA Isoform | Ki (nM) |

|---|---|---|

| This compound | CA IX | ~45.5 |

| This compound | CA XII | ~596.6 |

Such inhibition may offer therapeutic avenues for targeting tumor growth and resistance to chemotherapy .

Case Studies

- Antimicrobial Efficacy : A study evaluated various derivatives of the coumarin structure for their antimicrobial activities. The results indicated that compounds with the aminomethyl substitution showed enhanced activity against Gram-positive and Gram-negative bacteria compared to their unsubstituted counterparts .

- Antioxidant Activity : Another research effort focused on assessing the antioxidant capabilities of this compound using DPPH and ABTS assays. The findings suggested a strong correlation between the number of hydroxyl groups and increased antioxidant activity .

- Cancer Research : In a study examining the effects on colorectal cancer cells, it was found that the compound inhibited cell proliferation effectively by targeting CA IX and CA XII isoforms. This suggests its potential role in cancer therapeutics .

特性

IUPAC Name |

4-(aminomethyl)-6,7-dihydroxychromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4/c11-4-5-1-10(14)15-9-3-8(13)7(12)2-6(5)9/h1-3,12-13H,4,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCISGGGXFVAERE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=CC(=C(C=C2OC1=O)O)O)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。